molecular formula C24H21FN4O4S B2675584 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide CAS No. 1297612-90-8

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2675584
CAS No.: 1297612-90-8
M. Wt: 480.51
InChI Key: WMGSIKZHTZJBKG-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H21FN4O4S and its molecular weight is 480.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize various novel compounds that incorporate elements similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide. These methods often involve complex chemical reactions aiming to explore therapeutic potentials, such as anti-inflammatory, analgesic, and antimicrobial activities. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized with an intention to investigate their COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives and their subsequent screening for antimicrobial activities illustrate the potential use of complex molecules in combating microbial resistance. Some of these compounds have shown good or moderate activities against test microorganisms, indicating the importance of structural modification in enhancing antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Bioactivity and Pharmacological Evaluation

The synthesis of 2-phenylthiazolidine derivatives as potential cardiotonic agents demonstrates the exploration of bioactive compounds for therapeutic applications. Structural modifications and pharmacological evaluations of these compounds have provided insights into their inotropic activity, suggesting the potential for developing new therapeutic agents (Nate, Matsuki, Tsunashima, Ohtsuka, Sekine, Oda, Honma, Ishida, Nakai, & Wada, 1987).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide' involves the reaction of 4-methoxyphenylpiperazine with 3-methylbenzylisothiocyanate followed by reaction with 2-bromoacetic acid to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "3-methylbenzylisothiocyanate", "2-bromoacetic acid" ], "Reaction": [ "Step 1: Reaction of 4-methoxyphenylpiperazine with 3-methylbenzylisothiocyanate in the presence of a base such as potassium carbonate to form the intermediate N-(3-methylbenzyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide.", "Step 2: Reaction of the intermediate with 2-bromoacetic acid in the presence of a base such as sodium hydroxide to form the final product 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide." ] }

CAS No.

1297612-90-8

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.51

IUPAC Name

3-[(4-fluorophenyl)sulfamoyl]-5-methyl-N-(4-phenylmethoxyphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C24H21FN4O4S/c1-16-22(24(28-27-16)34(31,32)29-20-9-7-18(25)8-10-20)23(30)26-19-11-13-21(14-12-19)33-15-17-5-3-2-4-6-17/h2-14,29H,15H2,1H3,(H,26,30)(H,27,28)

InChI Key

WMGSIKZHTZJBKG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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